![molecular formula C18H17NO2 B14040028 1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a benzyloxy and methoxy substituted phenyl group, with a nitrile group at the cyclopropane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of a substituted phenylacetonitrile with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Benzyloxy)phenyl)cyclopropane-1-carbonitrile: Similar structure but lacks the methoxy group.
1-(4-(Methoxy)phenyl)cyclopropane-1-carbonitrile: Similar structure but lacks the benzyloxy group.
Cyclopropanecarbonitrile: Basic structure without any phenyl or substituted groups.
Uniqueness
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17NO2/c1-20-17-11-15(18(13-19)9-10-18)7-8-16(17)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
Clave InChI |
ICLYVLHSPWLZGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2(CC2)C#N)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



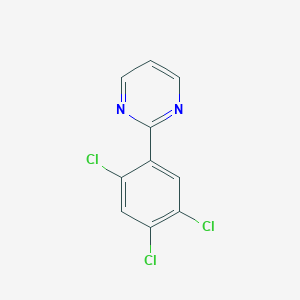


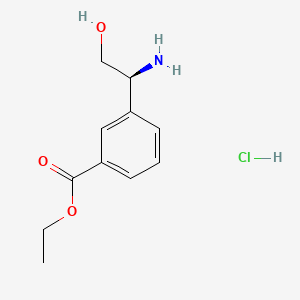
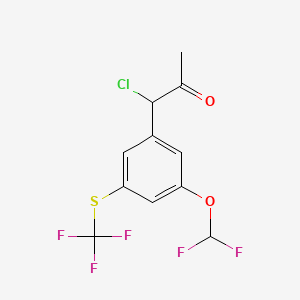
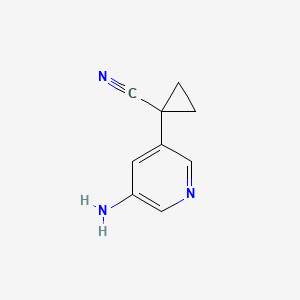
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


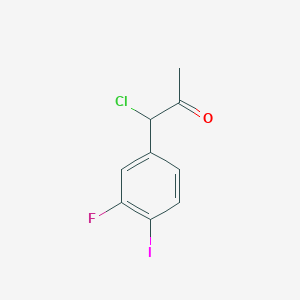
![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
